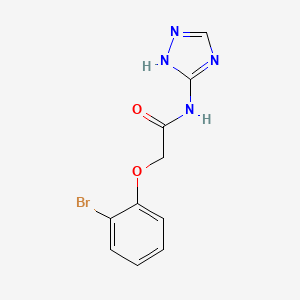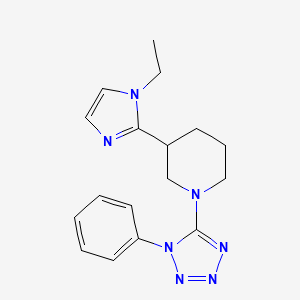
2-(2-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide, also known as BTAA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Antimicrobial Applications
Bromophenol derivatives, including those synthesized through esterification and hydrazination processes, have been studied for their antimicrobial properties. For instance, compounds synthesized from p-bromo-m-cresol have shown significant antibacterial and antifungal activities, indicating potential for antimicrobial applications (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant and Enzyme Inhibition
Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols have demonstrated powerful antioxidant activities, comparable to standard antioxidant molecules. These compounds have also shown inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in managing oxidative stress and enzyme regulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Catalytic Activity
Vanadium(V) complexes, including those derived from bromophenol-related ligands, have shown promise in catalytic activities such as oxidative bromination. These complexes have been found to be more potent than some standard drugs in antiamoebic activity, indicating potential uses in catalysis and as antiamoebic agents (Maurya, Sarkar, Avecilla, Tariq, Azam, & Correia, 2016).
Antioxidant Activity in Marine Algae
Bromophenols isolated from marine algae have shown significant antioxidant activities, indicating the potential of such compounds in food and pharmaceutical applications as natural antioxidants. The ability of these compounds to scavenge radicals suggests they could contribute to preventing oxidative deterioration in various applications (Li, Li, Gloer, & Wang, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGLSNJQXUDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5599948.png)
![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5599957.png)

![6-methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5599964.png)
![N-(5-tert-butyl-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5599972.png)
![(1S*,5R*)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599974.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5599975.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5599980.png)
![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)
![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)
![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)

![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)